Molecular Structure & Application Guide: Chloro(p-cymene)[N-(p-toluenesulfonyl)] Ruthenium(II) Complexes
Molecular Structure & Application Guide: Chloro(p-cymene)[N-(p-toluenesulfonyl)] Ruthenium(II) Complexes
Executive Summary
This technical guide details the structural anatomy, mechanistic action, and synthesis of Chloro(
Part 1: Structural Anatomy & Electronic Properties
The complex adopts a classic "Piano Stool" (pseudo-octahedral) geometry.[1] The ruthenium(II) center is coordinated by an
Coordination Sphere
-
The "Seat" (
-p-cymene): The aromatic ring coordinates to the Ru(II) center through all six carbons ( -hapticity). This ligand stabilizes the low-oxidation state metal and sterically modulates the active site. -
The "Legs" (Chiral Ligand & Halide):
-
Chloride (Cl): A labile ligand that is displaced during the activation cycle to form the active 16-electron species.
-
TsDPEN Ligand: The
-tosyl-1,2-diphenylethylenediamine acts as a bidentate chelate. Crucially, it coordinates via:-
Amine Nitrogen (
): Provides a proton for the bifunctional mechanism. -
Sulfonamidate Nitrogen (
): Acts as an anionic donor after deprotonation, stabilizing the metal center electronically.
-
-
Stereochemical Configuration
The chirality of the complex is dictated by the carbon backbone of the diamine ligand (e.g.,
Crystallographic Metrics (Representative)
The following table summarizes typical bond lengths and angles derived from X-ray diffraction studies of Ru(II)-arene-diamine complexes.
| Parameter | Atoms Involved | Typical Value (Å / °) | Structural Significance |
| Bond Length | Ru — | 1.65 – 1.70 Å | Strong |
| Bond Length | Ru — Cl | 2.40 – 2.42 Å | Labile bond; precursor to hydride formation. |
| Bond Length | Ru — N (Amine) | 2.10 – 2.15 Å | |
| Bond Length | Ru — N (Amido) | 2.05 – 2.09 Å | Shorter due to anionic character ( |
| Bond Angle | N — Ru — N | 75° – 80° | Bite angle of the diamine chelate. |
| Bond Angle | Cl — Ru — N | 85° – 90° | Distorted octahedral geometry. |
Part 2: Mechanistic Action (Metal-Ligand Bifunctional Catalysis)
Unlike traditional hydrogenation where the metal binds the substrate directly (inner-sphere), this complex operates via an outer-sphere mechanism . The substrate does not bind to the metal; instead, it interacts with the enzyme-like "NH–RuH" pocket.
The Catalytic Cycle
-
Pre-catalyst Activation: Treatment with base (e.g., KOH) eliminates HCl, forming a neutral, violet 16-electron Ru-amido species.
-
Dehydrogenation (Hydride Formation): The 16e- species abstracts a hydride from the hydrogen donor (isopropanol or formate), forming the yellow 18-electron Ru-hydride-amine species.
-
Asymmetric Transfer: The ketone substrate associates with the complex via hydrogen bonding. The Ru-H hydride attacks the carbonyl carbon while the N-H proton attacks the oxygen simultaneously.
-
Product Release: The chiral alcohol is released, regenerating the 16e- amido species.
Mechanism Diagram
Caption: The catalytic cycle alternates between a 16-electron amido species and an 18-electron hydride species, utilizing a concerted proton/hydride transfer.
Part 3: Synthesis & Characterization Protocol
Objective: Synthesis of RuCl(p-cymene)[(S,S)-TsDPEN] from the Ruthenium dimer precursor.
Reagents & Materials
-
Precursor:
(Dichloro(p-cymene)ruthenium(II) dimer).[1] -
Ligand:
-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). -
Base: Triethylamine (
) or KOH. -
Solvent: Anhydrous Isopropanol (IPA) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Flame-dry a Schlenk flask and cycle 3x with Nitrogen/Argon. Reason: The 16e- intermediate is air-sensitive; the 18e- chloride complex is relatively stable but synthesis is best performed under inert conditions to prevent oxidation.
-
-
Stoichiometric Mixing:
-
Add
(0.5 eq) and TsDPEN (1.0 eq) to the flask. -
Suspend in anhydrous Isopropanol (0.1 M concentration relative to Ru).
-
-
Heating & Complexation:
-
Heat the mixture to 80°C for 1 hour.
-
Observation: The red/brown suspension of the dimer will dissolve and turn into an orange solution.
-
Note: If isolating the catalyst, no base is added yet. If generating in situ for immediate reaction, add KOH (1-2 eq) now.
-
-
Isolation (for Pre-catalyst storage):
-
Concentrate the solution under reduced pressure.
-
Recrystallize from DCM/Hexane or Methanol/Ether.
-
Filter the orange crystals and dry in vacuo.
-
-
Validation (Self-Check):
-
1H NMR (
): Look for the disappearance of the free ligand N-H signals and the shift of the p-cymene methyl protons. -
Visual: Distinct color shift from the dark red dimer to bright orange (chloride form) or deep violet (amido form if base treated).
-
Synthesis Workflow Diagram
Caption: Linear workflow for the synthesis of the 18-electron pre-catalyst.
Part 4: Applications in Drug Development[2]
The RuCl(p-cymene)(TsDPEN) complex is a "privileged catalyst" in pharmaceutical chemistry due to its ability to generate chiral centers in a predictable manner.
Key Reaction Classes
-
Asymmetric Transfer Hydrogenation (ATH): Reduction of prochiral ketones to chiral alcohols (e.g., reduction of acetophenone derivatives).
-
Dynamic Kinetic Resolution (DKR): Coupled with racemization, this allows for the conversion of racemic starting materials into a single enantiomer of the product (100% theoretical yield).
Case Study: Synthesis of Fluoxetine (Prozac) Intermediates
The catalyst is used to reduce 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol, a direct precursor to chiral antidepressants.
| Substrate | Catalyst Load (S/C) | H-Source | Yield | ee (%) |
| Acetophenone | 200 - 1000 | HCOONa / | >95% | 97% (S) |
| 100 - 500 | HCOOH / | >90% | 95% (S) | |
| Benzil (Diketone) | 200 | iPrOH | 92% | >99% (dl) |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4][5][6] Accounts of Chemical Research.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.
-
Haaf, K. et al. (2022).[7] Crystal Structures of Half-Sandwich Ru(II) Complexes. MDPI Crystals.
-
Sigma-Aldrich. (2024). Product Specification: RuCl(p-cymene)[(R,R)-Ts-DPEN].
Sources
- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) | 192139-90-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
